molecular formula C23H17F3N2O B3035365 benzyl 1,5-diphenyl-3-(trifluoromethyl)-1H-pyrazol-4-yl ether CAS No. 318951-47-2

benzyl 1,5-diphenyl-3-(trifluoromethyl)-1H-pyrazol-4-yl ether

Cat. No. B3035365
CAS RN: 318951-47-2
M. Wt: 394.4 g/mol
InChI Key: XCVSSXFAIYQSIQ-UHFFFAOYSA-N
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Description

1,5-Diphenyl-3-(4-(trifluoromethyl)phenyl)-2-pyrazoline derivatives are synthesized from chalcone derivatives . These compounds have been evaluated for their in vitro antioxidant activity using DPPH and ABTS methods, anti-inflammatory activity using lipoxygenase inhibitory method, and antidiabetic activity using the α-glucosidase inhibitory method .


Synthesis Analysis

The structures of these compounds were characterized by IR, 1H NMR spectroscopic methods, and elemental analysis . The ADME properties of all chalcone and pyrazoline derivatives were calculated by Lipinski’s and Veber’s rules .


Molecular Structure Analysis

The molecular structure of these compounds includes a pyrazoline core and trifluoromethyl substitution on the aromatic ring .


Chemical Reactions Analysis

These compounds are synthesized from chalcone derivatives .


Physical And Chemical Properties Analysis

It is known that fluorine substitution increases biological activity and metabolic-chemical stability (compared to C–H bond) in drug research . Furthermore, fluorine alters physicochemical properties and enhances binding affinity to target protein easily .

Mechanism of Action

Pyrazolines exhibit different activities by interacting with some receptors or enzymes . For example, they have been reported as superior lipoxygenase enzyme inhibitors compared to the reference drug . They have also been reported as alpha-glucosidase inhibitors .

properties

IUPAC Name

1,5-diphenyl-4-phenylmethoxy-3-(trifluoromethyl)pyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17F3N2O/c24-23(25,26)22-21(29-16-17-10-4-1-5-11-17)20(18-12-6-2-7-13-18)28(27-22)19-14-8-3-9-15-19/h1-15H,16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCVSSXFAIYQSIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=C(N(N=C2C(F)(F)F)C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17F3N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

benzyl 1,5-diphenyl-3-(trifluoromethyl)-1H-pyrazol-4-yl ether

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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benzyl 1,5-diphenyl-3-(trifluoromethyl)-1H-pyrazol-4-yl ether

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